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Compound of Interest

Compound Name: 7-Nitroisoquinolin-1(2H)-one

Cat. No.: B1589378 Get Quote

The isoquinolin-1(2H)-one core is a privileged scaffold in medicinal chemistry, forming the

structural basis of numerous natural products and synthetic compounds with a broad spectrum

of pharmacological activities.[1][2] Its rigid, bicyclic structure provides a well-defined three-

dimensional geometry for interaction with biological targets, while the lactam functionality offers

key hydrogen bonding capabilities. The introduction of a nitro group at the 7-position, creating

7-Nitroisoquinolin-1(2H)-one, significantly modulates the molecule's electronic properties and

provides a versatile chemical handle for further synthetic elaboration.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug

development professionals. It moves beyond a simple recitation of data to provide a cohesive

analysis of the compound's physicochemical properties, reactivity, and analytical

characterization. The central thesis is that a deep, mechanistic understanding of these

chemical properties is fundamental to unlocking the therapeutic potential of this molecular

scaffold, enabling rational drug design, and streamlining the path from lead compound to

clinical candidate. We will explore not just what the properties are, but why they are relevant

and how they can be strategically manipulated in a drug discovery context.

Section 1: Core Physicochemical and Computed
Properties
A foundational understanding of a compound's physical and computed properties is the

bedrock of any drug discovery campaign. These parameters govern solubility, membrane

permeability, and metabolic stability, directly influencing pharmacokinetic and
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pharmacodynamic outcomes. For 7-Nitroisoquinolin-1(2H)-one, the presence of both a polar

lactam and a strongly electron-withdrawing nitro group creates a unique profile that must be

carefully considered.

Identity and Physical Constants
The fundamental identifiers and properties of 7-Nitroisoquinolin-1(2H)-one are summarized

below. The data is compiled from commercial supplier information and computational models,

providing a baseline for experimental work.[3]

Property Value Source / Comment

CAS Number 20141-83-7 [3]

Molecular Formula C₉H₆N₂O₃ [3]

Molecular Weight 190.16 g/mol [3]

Appearance
Light yellow to yellow solid

(predicted)

Based on related nitro-

aromatic compounds[4]

Melting Point
Not experimentally determined.

Predicted to be >250 °C.

Based on isomers like 5-Nitro-

1(2H)-isoquinolinone (252-254

°C)[4]

pKa ~11.2 (Predicted)
For the N-H proton; based on

5-nitro isomer[4]

Computed Properties for Drug Discovery
Computational descriptors are invaluable for early-stage "drug-likeness" assessment. The

values below suggest that 7-Nitroisoquinolin-1(2H)-one resides in a favorable chemical

space for further development.
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Parameter Value
Significance in Drug
Development

LogP 1.436

[3] Indicates a good balance

between hydrophilicity and

lipophilicity, crucial for oral

absorption and cell

permeability.

Topological Polar Surface Area

(TPSA)
76 Å²

[3] Suggests good potential for

oral bioavailability and blood-

brain barrier penetration.

Hydrogen Bond Donors 1 [3] The lactam N-H group.

Hydrogen Bond Acceptors 3

[3] The lactam carbonyl

oxygen and the two nitro group

oxygens.

Rotatable Bonds 1

[3] The C-N bond of the nitro

group. The low number

indicates conformational

rigidity, which can be

advantageous for target

binding.

Section 2: Synthesis and Structural Elucidation
The reliable synthesis and unambiguous characterization of the target molecule are non-

negotiable prerequisites for any subsequent biological or chemical investigation. This section

outlines a proposed synthetic route and provides validated, step-by-step protocols for

comprehensive analytical characterization.

Proposed Synthetic Pathway
While specific literature on the synthesis of 7-Nitroisoquinolin-1(2H)-one is sparse, a highly

plausible and efficient route involves the regioselective nitration of the parent isoquinolin-1(2H)-

one. The choice of nitrating agent and reaction conditions is critical to control regioselectivity

and prevent over-nitration.
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Caption: Proposed synthesis via electrophilic nitration.

Causality of Experimental Choice: The isoquinoline ring system is activated towards

electrophilic substitution. The use of a strong acid catalyst like sulfuric acid protonates the nitric

acid to generate the highly electrophilic nitronium ion (NO₂⁺). The reaction is typically

performed at low temperatures (e.g., 0-10 °C) to control the exothermic reaction and maximize

the yield of the desired mononitrated product. The 7-position is a likely site for substitution due

to the directing effects of the fused ring system.

Protocols for Analytical Characterization
The following protocols are self-validating systems designed to confirm the identity, structure,

and purity of the synthesized compound. This multi-technique approach ensures a

comprehensive and trustworthy characterization.[5]

Objective: To confirm the covalent structure and regiochemistry of the nitro group

substitution.

Methodology:

Sample Preparation: Dissolve ~10 mg of the sample in 0.6 mL of deuterated dimethyl

sulfoxide (DMSO-d₆). Rationale: DMSO is an excellent solvent for polar aromatic

compounds and will solubilize the analyte effectively.

¹H NMR Acquisition: Acquire a proton spectrum on a 400 MHz or higher spectrometer.

Expected signals will be in the aromatic region (7.5-9.0 ppm). The key is to observe the

splitting patterns that confirm the 1,2,4-trisubstitution pattern on the benzene ring portion.
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¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Expect signals in the

aromatic region (120-150 ppm) and a distinct carbonyl signal downfield (>160 ppm).

2D NMR (COSY, HSQC, HMBC): For unambiguous assignment, 2D NMR experiments are

essential. Rationale: HMBC (Heteronuclear Multiple Bond Correlation) is particularly

critical as it will show long-range correlations from protons to the carbon bearing the nitro

group, confirming its position at C7.

Objective: To confirm the molecular weight and elemental composition.

Methodology:

Instrumentation: Utilize a high-resolution mass spectrometer (HRMS) such as a Q-TOF or

Orbitrap instrument with an electrospray ionization (ESI) source.

Sample Preparation: Prepare a dilute solution (~10 µg/mL) in methanol or acetonitrile.

Data Acquisition: Acquire data in both positive and negative ion modes.

Data Analysis: Look for the protonated molecule [M+H]⁺ at m/z 191.0400 and/or the

deprotonated molecule [M-H]⁻ at m/z 189.0255. Rationale: HRMS provides a mass

measurement with high accuracy (<5 ppm error), which allows for the unambiguous

determination of the elemental formula (C₉H₆N₂O₃).[6]

Objective: To determine the purity of the compound.

Methodology:

Instrumentation: A standard HPLC system with a UV detector and a C18 reversed-phase

column (e.g., 4.6 x 150 mm, 5 µm).[6]

Sample Preparation: Prepare a 0.1 mg/mL solution in acetonitrile/water (50:50).

Chromatographic Conditions:

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic

acid. Rationale: Formic acid improves peak shape for nitrogen-containing heterocycles.
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Gradient: 10% B to 90% B over 15 minutes.

Flow Rate: 1.0 mL/min.

Detection: UV at 254 nm.

Data Analysis: Calculate purity based on the relative area of the main peak. A pure sample

should exhibit a single major peak (>95%).[7]

Section 3: Chemical Reactivity and Strategic
Implications
The reactivity of 7-Nitroisoquinolin-1(2H)-one is dominated by its two key functional groups:

the aromatic nitro group and the cyclic lactam. Understanding how to selectively manipulate

these sites is paramount for generating analogs in a lead optimization program.

7-Nitroisoquinolin-1(2H)-one

[Structure of 7-Nitroisoquinolin-1(2H)-one]

Nitro Group Reduction
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Caption: Key reactive sites for analog synthesis.

The Nitro Group: A Gateway to Functionalization
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The aromatic nitro group is arguably the most valuable synthetic handle on the molecule. Its

strong electron-withdrawing nature deactivates the aromatic ring to further electrophilic

substitution but, more importantly, it is readily reduced to a primary amine.

Reaction: Reduction to 7-aminoisoquinolin-1(2H)-one.

Common Reagents: Catalytic hydrogenation (H₂, Pd/C), or chemical reduction (e.g., SnCl₂,

HCl).

Strategic Importance: The resulting aniline is a nucleophilic building block. It can be readily

acylated, sulfonated, or used in coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to

rapidly generate a diverse library of analogs. This transformation is a cornerstone strategy

for exploring the structure-activity relationship (SAR) at the 7-position.

The Lactam Moiety: Tuning Physicochemical Properties
The N-H of the lactam is weakly acidic and can be deprotonated with a suitable base (e.g.,

NaH, K₂CO₃). The resulting anion is a potent nucleophile.

Reaction: N-alkylation or N-arylation.

Common Reagents: An appropriate base followed by an alkyl or aryl halide (R-X).

Strategic Importance: Appending groups to the lactam nitrogen is a primary method for

modifying the compound's physicochemical properties. Introducing polar groups can

enhance solubility, while lipophilic groups can increase membrane permeability. Furthermore,

the substituent at this position can be designed to probe for additional binding interactions

within a target's active site.

Section 4: Integrated Workflow in Drug Development
A comprehensive understanding of the chemical properties of 7-Nitroisoquinolin-1(2H)-one
directly informs and accelerates the drug discovery process. The chemical principles discussed

above are not academic exercises; they are critical decision-making tools.
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Caption: Role of chemical properties in the drug discovery cascade.

The isoquinolinone scaffold has been identified as a promising framework for inhibitors of

targets like Hematopoietic Progenitor Kinase 1 (HPK1), a key negative regulator in T-cell

activation, making these compounds highly relevant for cancer immunotherapy.[8] The journey
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from a hit compound like 7-Nitroisoquinolin-1(2H)-one to a preclinical candidate involves a

cyclical process of design, synthesis, and testing.

Lead Generation: The initial synthesis and characterization (Section 2) provide pure,

validated material for initial biological screening.

Lead Optimization: If the parent compound shows activity, the reactivity map (Section 3)

becomes a blueprint for analog synthesis. For instance, if initial screening reveals a need for

greater potency, chemists will use the nitro-to-amine transformation to explore the SAR of

the 7-position. If poor solubility is limiting, N-alkylation of the lactam with polar side chains

will be prioritized.

ADME/Tox: As leads are optimized, understanding their stability—for instance, the potential

for metabolic reduction of the nitro group in vivo—is critical. The analytical methods (Section

2.2) are adapted to measure compound levels in biological matrices, providing essential

pharmacokinetic data.

Conclusion
7-Nitroisoquinolin-1(2H)-one is more than a catalog chemical; it is a strategic starting point

for sophisticated drug discovery programs. Its value lies in the confluence of a biologically

relevant core scaffold and two distinct, chemically versatile functional groups. The nitro group

serves as a latent amine, providing a powerful vector for SAR exploration, while the lactam

nitrogen allows for fine-tuning of physicochemical properties. By leveraging the fundamental

chemical principles and robust analytical protocols detailed in this guide, research teams can

efficiently navigate the complexities of the drug discovery process, accelerating the

development of novel therapeutics built upon this promising molecular architecture.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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